molecular formula C12H18ClN3O3 B2627141 2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one CAS No. 2411289-55-7

2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one

Cat. No.: B2627141
CAS No.: 2411289-55-7
M. Wt: 287.74
InChI Key: WJMGLGDQJHXJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and an azepane ring

Preparation Methods

The synthesis of 2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the azepane ring: The oxadiazole intermediate is then reacted with a suitable azepane derivative, often under basic conditions, to form the desired azepane-oxadiazole structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially forming different oxidation states or reduced forms.

    Cyclization reactions: The azepane ring can undergo cyclization reactions under certain conditions, leading to the formation of fused ring systems.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Scientific Research Applications

2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Material science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one include:

    2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}ethan-1-one: This compound features a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.

    2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholin-1-yl}ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3/c1-18-8-10-14-12(15-19-10)9-5-3-2-4-6-16(9)11(17)7-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMGLGDQJHXJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2CCCCCN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.